molecular formula C14H14N4S B3002672 3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 682745-47-7

3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No. B3002672
CAS RN: 682745-47-7
M. Wt: 270.35
InChI Key: PDGVRSPXAUJBCS-UHFFFAOYSA-N
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Description

The compound “3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-[(1-Methylpyrrol-2-yl)methyl]-4-substituted 4,5-dihydro-1H-1,2,4-triazol-5-ones were obtained by the cyclization reaction of 1-[(1-methylpyrrol-2-yl)acetyl]-4-substituted semicarbazides in an alkaline medium .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of the pyrrolidine ring and the triazole group could potentially allow for a variety of chemical transformations .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactivity, and study of its potential biological activity .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, such as monoamine oxidase b

Mode of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if it interacts with monoamine oxidase B, it could potentially influence the metabolism of monoamine neurotransmitters . This could have downstream effects on neuronal signaling and related physiological processes.

Pharmacokinetics

Similar compounds have been found to be preferentially oxidized by certain enzymes, suggesting potential metabolic pathways . The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.

Result of Action

Similar compounds have been found to cause persistent depletion of certain neurotransmitters, suggesting potential neurotoxic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and, consequently, its ability to interact with its targets .

properties

IUPAC Name

3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-17-9-5-8-12(17)10-13-15-16-14(19)18(13)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGVRSPXAUJBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

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